molecular formula C13H12N2O B2982419 2-[(Furan-2-ylmethyl)(phenyl)amino]acetonitrile CAS No. 300395-67-9

2-[(Furan-2-ylmethyl)(phenyl)amino]acetonitrile

Cat. No.: B2982419
CAS No.: 300395-67-9
M. Wt: 212.252
InChI Key: LKFPVECRSFDQNO-UHFFFAOYSA-N
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Description

2-[(Furan-2-ylmethyl)(phenyl)amino]acetonitrile is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a phenyl group, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Furan-2-ylmethyl)(phenyl)amino]acetonitrile typically involves the reaction of furan-2-carbaldehyde with phenylacetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this synthesis include Lewis acids such as zinc chloride or aluminum chloride. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Furan-2-ylmethyl)(phenyl)amino]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Primary amines.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

2-[(Furan-2-ylmethyl)(phenyl)amino]acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[(Furan-2-ylmethyl)(phenyl)amino]acetonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of 2-[(Furan-2-ylmethyl)(phenyl)amino]acetonitrile.

    Phenylacetonitrile: Another precursor used in the synthesis.

    Furan-2-carboxylic acid: A product formed from the oxidation of the furan ring.

Uniqueness

This compound is unique due to its combination of a furan ring, a phenyl group, and an acetonitrile group. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[N-(furan-2-ylmethyl)anilino]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-8-9-15(11-13-7-4-10-16-13)12-5-2-1-3-6-12/h1-7,10H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFPVECRSFDQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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